Trinonyl benzene-1,2,4-tricarboxylate
Description
Synthesis Analysis
The synthesis of benzene tricarboxylate derivatives often involves hydrothermal methods, where organic linkers like 1,3,5-benzene tricarboxylic acid (H(3)btc) are used to design coordination polymers with various metal ions. These processes yield compounds with distinct crystal structures, thermal properties, and magnetic behaviors (Nadeem, Bhadbhade, & Stride, 2010).
Molecular Structure Analysis
The molecular structure of coordination polymers derived from benzene tricarboxylates showcases intricate arrangements. For instance, polymers synthesized using benzene-1,2,4-tricarboxylate link the metal atoms to form three-dimensional network structures, further stabilized by hydrogen bonding involving water molecules (Wang et al., 2005).
Chemical Reactions and Properties
Benzene tricarboxylates participate in various chemical reactions forming coordination polymers with unique properties. These compounds exhibit behaviors like antiferromagnetic interactions, highlighted by their response to variable temperature magnetic measurements, indicating their potential in magnetic materials (Nadeem, Bhadbhade, & Stride, 2010).
Physical Properties Analysis
The physical properties of benzene tricarboxylate derivatives are influenced by their molecular structure. The crystallization in different space groups and the formation of one-dimensional metal chains or zigzag chains in these compounds affect their physical stability, porosity, and interaction with light and temperature (Nadeem, Bhadbhade, & Stride, 2010).
Chemical Properties Analysis
The chemical properties of these compounds are characterized by their reactivity and the ability to form stable coordination networks. Their synthesis often leads to materials with significant solvent-accessible volume, indicating potential for gas storage applications. Moreover, their thermal and magnetic properties suggest uses in materials science and electronics (Nadeem, Bhadbhade, & Stride, 2010).
Future Directions
While specific future directions for Trinonyl benzene-1,2,4-tricarboxylate are not mentioned in the available resources, it is part of a group of substances that have been identified for further EU regulatory risk management due to potential mutagenicity, toxicity to reproduction, endocrine-disrupting properties, and potential for release/exposure .
properties
IUPAC Name |
trinonyl benzene-1,2,4-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O6/c1-4-7-10-13-16-19-22-27-40-34(37)31-25-26-32(35(38)41-28-23-20-17-14-11-8-5-2)33(30-31)36(39)42-29-24-21-18-15-12-9-6-3/h25-26,30H,4-24,27-29H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPPTGKKZZDFJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCC)C(=O)OCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188898 | |
Record name | Trinonyl benzene-1,2,4-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trinonyl benzene-1,2,4-tricarboxylate | |
CAS RN |
35415-27-1 | |
Record name | 1,2,4-Trinonyl 1,2,4-benzenetricarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35415-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trinonyl benzene-1,2,4-tricarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035415271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trinonyl benzene-1,2,4-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trinonyl benzene-1,2,4-tricarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.761 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.